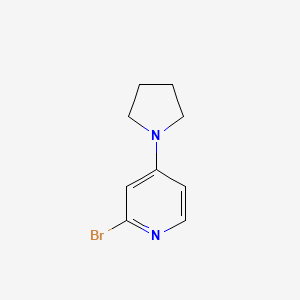

2-Bromo-4-(pyrrolidin-1-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJRXIJRIORJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-4-(pyrrolidin-1-yl)pyridine physical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-4-(pyrrolidin-1-yl)pyridine

This document provides a comprehensive technical overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize this heterocyclic building block in their synthetic workflows. The information presented herein is synthesized from established chemical data sources and provides practical insights into its handling, characterization, and application.

Introduction and Strategic Importance

This compound is a disubstituted pyridine derivative of significant interest in contemporary organic synthesis, particularly within the pharmaceutical industry. Its structure incorporates a nucleophilic pyrrolidine moiety and a bromine atom on the pyridine ring. This arrangement offers dual functionality: the bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the pyrrolidine group modulates the electronic properties and basicity of the pyridine core. Understanding the fundamental physical properties of this compound is paramount for its effective use, ensuring reproducibility in experimental design, and guaranteeing the safety of laboratory personnel.

Core Physicochemical Properties

The reliable application of any chemical reagent begins with a thorough understanding of its intrinsic properties. These values dictate storage conditions, solvent selection for reactions and analysis, and purification strategies.

Structural and Molecular Data

The foundational characteristics of this compound are summarized below. The molecular structure consists of a pyridine ring brominated at the 2-position and substituted with a pyrrolidin-1-yl group at the 4-position.

Caption: Molecular Structure of this compound.

Tabulated Physical Data

The following table summarizes the key physical properties of this compound, compiled from various chemical suppliers and databases. It is critical to note that some values are predicted via computational models and should be treated as estimates until experimentally verified.

| Property | Value | Source(s) |

| CAS Number | 230618-42-5 | [1][2] |

| Molecular Formula | C₉H₁₁BrN₂ | [1][2] |

| Molecular Weight | 227.10 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 124 °C or 135.0-139.0 °C | [1][4] |

| Boiling Point | 335.5 ± 27.0 °C (Predicted at 760 mmHg) | [1][2] |

| Density | 1.480 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 5.18 ± 0.10 (Predicted) | [1] |

Insight into Melting Point Discrepancy: The observed range in reported melting points (124 °C vs. 135-139 °C) is not uncommon for solid organic compounds.[1][4] This variation can be attributed to several factors, including the presence of residual solvents or impurities from synthesis, or polymorphism, where the compound exists in different crystalline forms with distinct melting points. Researchers should validate the purity of their material, for instance via NMR or elemental analysis, to correlate it with the observed melting point.

Synthesis and Characterization Protocols

A self-validating workflow ensures that the material synthesized meets the required structural and purity specifications for subsequent applications.

Reference Synthesis Protocol: Nucleophilic Aromatic Substitution

The most direct synthesis involves the reaction of a di-substituted pyridine with pyrrolidine. The following protocol is adapted from established procedures.[1]

Causality Behind Experimental Choices:

-

Reagents: 2,4-dibromopyridine is used as the starting material. The bromine at the 4-position is more susceptible to nucleophilic aromatic substitution than the one at the 2-position due to the electronic influence of the ring nitrogen. Pyrrolidine acts as the nucleophile.

-

Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the reaction progress.

-

Temperature: Heating to 70 °C provides the necessary activation energy for the substitution reaction to proceed overnight.

-

Purification: Column chromatography is the standard method for purifying organic compounds of this nature, effectively separating the desired product from unreacted starting materials and byproducts.

Caption: Workflow for Synthesis and Purification.

Step-by-Step Methodology:

-

Combine 2,4-dibromopyridine (1.0 eq) and pyrrolidine (5.0 eq) in a reaction vessel containing ethanol.

-

Stir the mixture and heat to 70 °C overnight.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting residue by flash column chromatography on silica gel, using a gradient of 0-70% ethyl acetate in pentane as the eluent.

-

Combine the fractions containing the pure product and concentrate under vacuum to yield this compound as a solid.[1]

Structural Verification: NMR and Mass Spectrometry

Confirmation of the product's identity is achieved through standard analytical techniques.

Protocol for ¹H NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified solid in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Process the data, referencing the residual solvent peak (CDCl₃ at 7.26 ppm).

Expected ¹H NMR Data (400 MHz, CDCl₃):

-

δ 7.9 (d, 1H): Doublet corresponding to the proton at the 5-position of the pyridine ring.

-

δ 6.6 (s, 1H): Singlet (or narrow doublet) for the proton at the 3-position.

-

δ 6.3 (m, 1H): Multiplet (doublet of doublets) for the proton at the 6-position.

-

δ 3.3 (m, 4H): Multiplet for the four protons on the carbons adjacent to the nitrogen in the pyrrolidine ring.

-

δ 2.0 (m, 4H): Multiplet for the four protons on the other two carbons of the pyrrolidine ring.[1]

Mass Spectrometry Data:

-

LRMS (APCI): m/z = 227 [M+H]⁺.[1] This confirms the molecular weight of the compound. The characteristic isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) should be observable at m/z 227 and 229 in high-resolution mass spectrometry.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302).[2] General precautionary statements for handling chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage Conditions: To prevent degradation, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[1] This is particularly important to protect the electron-rich pyridine ring from slow oxidation or reaction with atmospheric moisture.

Conclusion

This compound is a valuable building block for chemical synthesis. This guide has detailed its core physical properties, provided a validated synthesis and characterization workflow, and outlined essential safety protocols. By understanding these fundamental characteristics, researchers can confidently and reproducibly incorporate this versatile reagent into their drug discovery and development programs.

References

- This compound | CAS 230618-42-5. (n.d.). American Elements.

- This compound | C9H11BrN2 | CID 10537269. (n.d.). PubChem.

Sources

An In-Depth Technical Guide to 2-Bromo-4-(pyrrolidin-1-yl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

2-Bromo-4-(pyrrolidin-1-yl)pyridine is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing bromo group and the electron-donating pyrrolidinyl substituent on the pyridine core, render it a versatile intermediate for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in medicinal chemistry and drug development. The insights provided herein are intended to equip researchers and scientists with the technical knowledge necessary to effectively utilize this compound in their research endeavors.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 230618-42-5 | [1] |

| Molecular Formula | C₉H₁₁BrN₂ | [2] |

| Molecular Weight | 227.10 g/mol | [2] |

| Melting Point | 124 °C | [3] |

| Boiling Point (Predicted) | 335.5 ± 27.0 °C | [3] |

| Density (Predicted) | 1.480 ± 0.06 g/cm³ | [3] |

| Appearance | White to light yellow crystalline powder | N/A |

| Solubility | Soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane. | N/A |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a dihalogenated pyridine precursor.

Primary Synthetic Route: Nucleophilic Aromatic Substitution

This method leverages the differential reactivity of the halogen atoms on a 2,4-dihalopyridine, where the 4-position is more activated towards nucleophilic attack.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

-

To a solution of 2,4-dibromopyridine (1.0 eq) in ethanol, add pyrrolidine (5.0 eq).[3]

-

Heat the reaction mixture at 70°C and stir overnight.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[3]

-

Purify the resulting residue by column chromatography on silica gel, using a gradient of ethyl acetate in pentane (e.g., 0-70%) as the eluent, to afford this compound as a solid.[3] A typical yield for this reaction is high, often around 97%.[3]

Causality Behind Experimental Choices:

-

Excess Pyrrolidine: The use of a significant excess of pyrrolidine serves a dual purpose. Firstly, it acts as the nucleophile, and secondly, it serves as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.

-

Solvent and Temperature: Ethanol is a suitable polar protic solvent for this type of nucleophilic aromatic substitution. The elevated temperature of 70°C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting side reactions.

Alternative Synthetic Strategies

While the nucleophilic substitution of 2,4-dibromopyridine is the most direct route, alternative strategies could be envisaged, particularly for the synthesis of analogues. One such approach could involve a multi-step sequence starting from a more readily available or functionalized pyridine precursor. For instance, a chemoenzymatic approach could be employed for the synthesis of chiral pyridylalanine derivatives, which could then be further elaborated.[4] Another strategy could involve the remodeling of (aza)indole or benzofuran skeletons to construct the substituted pyridine core. [N/A]

Reactivity and Key Transformations

The bromine atom at the 2-position of this compound is the primary site of reactivity, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, significantly expanding the molecular diversity accessible from this building block.

Caption: Key reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it is widely used to couple aryl halides with arylboronic acids.[5][6]

General Protocol for Suzuki-Miyaura Coupling:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0–3.0 eq).[7]

-

Add an anhydrous and degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).[7]

-

Heat the reaction mixture with stirring (typically 80-110°C) and monitor for completion by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Expert Insights:

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for a successful Suzuki coupling with 2-bromopyridines. The pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst.[7] The use of bulky, electron-rich phosphine ligands, such as those in Pd(dppf)Cl₂, can mitigate this issue and promote efficient catalytic turnover.[7][8]

-

Base and Solvent: The base is required to activate the boronic acid for transmetalation.[6] A mixture of an organic solvent and water is often employed to ensure the solubility of both the organic substrates and the inorganic base.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[9][10]

General Protocol for Buchwald-Hartwig Amination:

-

In an oven-dried Schlenk flask or sealed tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP or dppf, 1.5-10 mol%), and a base (e.g., NaOtBu, 1.4–2.0 eq).[1][9]

-

Add an anhydrous solvent (e.g., toluene or dioxane).

-

Add this compound (1.0 eq) and the desired primary or secondary amine (1.2–1.5 eq).[1]

-

Heat the reaction mixture with vigorous stirring (typically 80-110°C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]

-

After cooling, perform an aqueous workup, extract the product, dry the organic phase, and concentrate.

-

Purify the product by column chromatography.

Expert Insights:

-

Handling Volatile Amines: For reactions involving volatile amines, the use of a sealed tube is recommended to prevent their escape and ensure the reaction proceeds to completion.[11][12]

-

Ligand Choice: Bidentate phosphine ligands like BINAP and dppf are often effective in preventing the formation of inactive palladium dimers and accelerating the reaction.[9]

Applications in Medicinal Chemistry and Drug Discovery

The 2-substituted-4-(pyrrolidin-1-yl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The pyrrolidine moiety can enhance solubility and metabolic stability, while the pyridine core provides a key interaction point with biological targets.

Antimycobacterial Activity

Recent studies have highlighted the potential of 2,4-disubstituted pyridine derivatives as potent antimycobacterial agents. Specifically, compounds bearing a hydrophilic cyclic amine, such as pyrrolidine, at the 4-position have demonstrated significant in vitro activity against Mycobacterium tuberculosis. These compounds have shown bactericidal activity against intracellularly localized and biofilm-forming tubercle bacilli, making them promising leads for the development of new anti-tuberculosis drugs.

Kinase Inhibitors

The pyridine nucleus is a common feature in many kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases. The 2-substituted-pyridin-4-yl motif has been explored in the design of selective inhibitors for various kinases, including Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling and a target for cancer immunotherapy.[13]

Other Therapeutic Areas

The versatility of the this compound building block allows for its incorporation into a wide range of molecular architectures targeting diverse therapeutic areas. The pyrrolidine scaffold is found in numerous FDA-approved drugs and is known to contribute to favorable pharmacokinetic properties. [N/A] The ability to readily functionalize the 2-position of the pyridine ring via cross-coupling reactions opens up vast possibilities for structure-activity relationship (SAR) studies in drug discovery programs.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the amenability of the 2-bromo position to a variety of palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse molecular libraries. The demonstrated biological activity of derivatives containing the 2-substituted-4-(pyrrolidin-1-yl)pyridine scaffold underscores its potential for the discovery of novel therapeutics. This guide has provided a detailed technical overview to facilitate the effective utilization of this important chemical intermediate in research and development.

References

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. (2025). Benchchem.

- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry, 72(9), 3606-3607.

- 230618-42-5|this compound. (n.d.). BLDpharm.

- Buchwald–Hartwig amin

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (2025). Benchchem.

- A practical buchwald-hartwig amination of 2-bromopyridines with vol

- This compound. (n.d.). PubChem.

- Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. (2016).

- Buchwald-Hartwig Amin

- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.

- 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE Chemical Properties. (n.d.). ChemicalBook.

- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. (2025). Benchchem.

- Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (2025). Bioorganic Chemistry.

- Suzuki reaction. (2023). In Wikipedia.

- 2-Bromopyridine(109-04-6) 13C NMR spectrum. (n.d.). ChemicalBook.

- 230618-42-5 | this compound. (n.d.). Next Peptide.

- Parallel synthesis of 4-amino-2,6-dialkylamino-pyridines. (2003).

- A mild, catalyst-free synthesis of 2-aminopyridines. (2010). Tetrahedron Letters, 51(33), 4435-4437.

- This compound | CAS 230618-42-5. (n.d.). American Elements.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Substituted pyridine derivatives as SARM1 inhibitors. (2023).

- Synthesis of pharmaceutically useful pyridine derivatives. (2002).

- Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. (1990). Journal of Medicinal Chemistry, 33(3), 823-831.

- Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2012). Bioorganic & Medicinal Chemistry, 20(2), 897-904.

- Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors. (2015).

- Pyridine derivatives. (2013).

- Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). Pharmaceuticals, 15(11), 1335.

- 2,5-Pyrrolidinedione, 1-bromo-. (n.d.). NIST WebBook.

- 4-Bromo-2-(pyrrolidin-1-yl)pyridine. (n.d.). Sunway Pharm Ltd.

- Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (2025). SciSpace.

- Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. (2024). RSC Advances, 14(11), 7561-7569.

- Pyridine, 2-bromo-. (n.d.). NIST WebBook.

- Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3-and 4-pyridylalanine derivatives. (2006). Tetrahedron: Asymmetry, 17(9), 1339-1346.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C9H11BrN2 | CID 10537269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE CAS#: 230618-42-5 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4-(pyrrolidin-1-yl)pyridine (CAS: 230618-42-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

2-Bromo-4-(pyrrolidin-1-yl)pyridine has emerged as a pivotal building block in contemporary drug discovery. Its structure marries two key pharmacophoric elements: the 2-aminopyridine core and a pyrrolidine moiety. The pyridine ring is a well-established scaffold in medicinal chemistry, prized for its ability to engage in crucial hydrogen bonding interactions within the ATP-binding sites of kinases.[1] The saturated five-membered pyrrolidine ring offers a three-dimensional structure that can efficiently explore pharmacophore space, contributing positively to the stereochemistry and physicochemical properties of a drug candidate, such as aqueous solubility.[2][3] The strategic placement of a bromine atom at the 2-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space to fine-tune the potency and selectivity of lead compounds.[4] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this valuable synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 230618-42-5 | [5] |

| Molecular Formula | C₉H₁₁BrN₂ | [5] |

| Molecular Weight | 227.10 g/mol | [5] |

| Melting Point | 124 °C | [6] |

| Boiling Point | 335.5±27.0 °C (Predicted) | [6] |

| Density | 1.480±0.06 g/cm³ (Predicted) | [6] |

| SMILES | C1CCN(C1)C2=CC(=NC=C2)Br | [5] |

| InChIKey | RFJRXIJRIORJQX-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The most direct and widely employed synthesis of this compound involves the nucleophilic aromatic substitution of 2,4-dibromopyridine with pyrrolidine. The greater reactivity of the C4-bromo substituent towards nucleophilic attack allows for a selective monosubstitution.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

2,4-Dibromopyridine

-

Pyrrolidine

-

Ethanol

-

Ethyl acetate

-

Pentane

-

Silica gel

Procedure:

-

To a solution of 2,4-dibromopyridine (1.0 eq) in ethanol, add pyrrolidine (5.0 eq).

-

Heat the reaction mixture at 70 °C overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel, using a gradient of 0-70% ethyl acetate in pentane as the eluent, to afford this compound.

Reactivity and Key Transformations

The bromine atom at the 2-position of the pyridine ring is the key to the synthetic utility of this compound, serving as a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various organoboron compounds.[7] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors.[8][9]

The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1–1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[9]

-

Base (e.g., K₂CO₃, 2.0 eq)[8]

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1)[4]

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, base, and palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[11] This reaction is particularly useful for introducing diverse amine functionalities at the 2-position of the pyridine ring, which can act as crucial hydrogen bond donors or acceptors in interactions with biological targets.[12]

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)[1]

-

Ligand (e.g., XPhos, 4 mol%)[1]

-

Base (e.g., NaOt-Bu, 1.4 eq)[1]

-

Anhydrous toluene

Procedure:

-

In a glovebox, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

-

Add this compound and anhydrous toluene.

-

Add the amine to the mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] This reaction introduces a linear alkyne moiety, which can be a valuable linker or pharmacophore in drug design.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[14]

-

Copper(I) iodide (CuI, 10 mol%)[14]

-

Base (e.g., Triethylamine)[14]

-

Anhydrous and degassed THF

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous and degassed THF and triethylamine via syringe.

-

Add the terminal alkyne dropwise.

-

Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography.

Applications in Drug Discovery

The 2-amino-4-substituted pyridine scaffold is a privileged structure in drug discovery, particularly in the development of kinase inhibitors for oncology.[4][15] this compound serves as a key starting material for the synthesis of compounds targeting a variety of kinases.

Case Study: Kinase Inhibitor Synthesis

The synthesis of potent kinase inhibitors often involves a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 2-position of the pyridine ring.[4] This moiety can then interact with the hydrophobic regions of the kinase active site. The 4-pyrrolidinyl group can enhance solubility and provide additional binding interactions. For example, pyrrolopyridine-pyridone based inhibitors of Met kinase have shown significant anti-proliferative activities.[16]

| Target Kinase | Example Application | Reference |

| Met Kinase | Development of potent inhibitors for gastric carcinoma. | [16] |

| ALK | Synthesis of inhibitors for cancers driven by ALK fusion proteins. | [4] |

| VEGFR-2 | Creation of anti-angiogenic agents for cancer therapy. | [16] |

| Flt-3 | Development of therapeutics for acute myeloid leukemia. | [16] |

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are primary techniques for structural elucidation.

-

¹H NMR (400 MHz, CDCl₃): δ 7.9 (d, 1H), 6.6 (s, 1H), 6.3 (m, 1H), 3.3 (m, 4H), 2.0 (m, 4H).

-

¹³C NMR: Typical signals for the pyridine and pyrrolidine carbons are expected. The carbon bearing the bromine will be significantly downfield.

Mass Spectrometry (MS)

LC-MS is commonly used to confirm the molecular weight and monitor reaction progress. The compound will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Expected m/z (APCI): 227 [M+H]⁺, 229 [M+H+2]⁺

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid for MS compatibility.[17]

-

Detection: UV at 254 nm.

Safety Information

As a research chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a reactive bromine handle, a key pyridine scaffold, and a beneficial pyrrolidine moiety makes it an ideal starting material for the synthesis of diverse compound libraries, particularly for the development of kinase inhibitors. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their research and development endeavors.

References

- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. [Link]

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Wiley-VCH. (2007).

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]

- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.).

- Buchwald–Hartwig amin

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- Development of Pyridine-based Inhibitors for the Human Vaccinia-rel

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

- Suzuki reaction. Wikipedia. [Link]

- This compound. PubChem. [Link]

- Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

- HPLC Methods for analysis of Pyridine.

- Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

- Suzuki Coupling. Organic Chemistry Portal. [Link]

- Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. PubMed Central. [Link]

- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

- Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]

- Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. NIH. [Link]

- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central. [Link]

- Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles...

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

- Design, synthesis, and biological evaluation of novel pyridine-bridged analogues of combretastatin-A4 as anticancer agents. PubMed. [Link]

- Drug Discovery and Development in the Neurosciences. HSTalks. [Link]

- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

- Strategies to Address Challenges in Neuroscience Drug Discovery and Development. PMC. [Link]

- Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed. [Link]

- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. [Link]

- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogs of Combretastatin-A4 as Anti-cancer Agents.

- Low Level Pesticide Residue Analysis in Wine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C9H11BrN2 | CID 10537269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE CAS#: 230618-42-5 [amp.chemicalbook.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

2-Bromo-4-(pyrrolidin-1-yl)pyridine molecular weight

An In-Depth Technical Guide to 2-Bromo-4-(pyrrolidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core physicochemical properties, validated synthetic protocols, applications in drug discovery, and essential safety and handling information. The structure of this guide is designed to provide a logical and practical flow of information for the laboratory scientist.

Core Physicochemical Properties

This compound is a disubstituted pyridine derivative. The presence of a bromine atom at the 2-position and a pyrrolidine ring at the 4-position creates a versatile scaffold for further chemical modification. The bromine atom can be readily displaced or used in cross-coupling reactions, while the pyrrolidine moiety can influence solubility, basicity, and receptor-binding interactions.

The fundamental quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 227.10 g/mol | [1][2][3][4] |

| Molecular Formula | C₉H₁₁BrN₂ | [2][3][4] |

| CAS Number | 230618-42-5 | [1][2][5] |

| Appearance | White to light yellow powder or crystal | [6] |

| Melting Point | 124 °C or 135.0-139.0 °C | [5][6] |

| Boiling Point (Predicted) | 335.5 ± 27.0 °C | [5] |

| Density (Predicted) | 1.480 ± 0.06 g/cm³ | [5] |

| SMILES | C1CCN(C1)C2=CC(=NC=C2)Br | [3] |

The molecular weight of this compound is 227.10 g/mol [1][2][3][4]. It is important to note the variance in the reported melting point, which may be due to different polymorphic forms or measurement conditions. Researchers should verify the properties of their specific batch.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

Synthetic Workflow Diagram

The following diagram illustrates a common and effective synthetic route.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a reported procedure with added experimental insights.[5]

Objective: To synthesize this compound from 2,4-dibromopyridine and pyrrolidine.

Materials:

-

2,4-Dibromopyridine (1.0 eq)

-

Pyrrolidine (5.0 eq)

-

Ethanol (as solvent)

-

Ethyl acetate (for chromatography)

-

Pentane or Hexane (for chromatography)

-

Silica gel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dibromopyridine (e.g., 300 mg, 0.94 mmol) in ethanol.

-

Expert Insight: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and can accommodate the charged intermediate of the SNAr mechanism.

-

-

Addition of Nucleophile: Add pyrrolidine (e.g., 335 mg, 4.7 mmol, 5.0 eq) to the solution.

-

Causality: A significant excess of pyrrolidine is used. It acts as both the nucleophile and a base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. This avoids the need for an additional external base.

-

-

Reaction Execution: Heat the reaction mixture to 70 °C and stir overnight.

-

Expert Insight: Heating is necessary to overcome the activation energy for the SNAr reaction. Monitoring the reaction by TLC or LC-MS is recommended to confirm the consumption of the starting material.

-

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess pyrrolidine.

-

Purification: Purify the resulting residue by column chromatography on silica gel.

-

Protocol Standard: A gradient elution system, such as 0-70% ethyl acetate in pentane, is effective for separating the desired product from any remaining starting material or potential side products (e.g., 2,4-bis(pyrrolidin-1-yl)pyridine).[5]

-

-

Characterization: Collect the fractions containing the product and concentrate under vacuum to yield this compound as a solid. The structure should be confirmed by analytical methods.

-

Trustworthiness: A reported characterization for the product is 1H-NMR (CDCl3, 400 MHz): δ 2.0 (m, 4H), 3.3 (m, 4H), 6.3 (m, 1H), 6.6 (s, 1H), 7.9 (d, 1H). LRMS m/z (APCI) 227 [MH]+.[5]

-

Applications in Drug Discovery

The this compound scaffold is valuable in drug discovery for several reasons. Both the pyrrolidine ring and substituted pyridines are prevalent motifs in pharmacologically active compounds.[7]

-

Pyrrolidine as a Bioactive Scaffold: The pyrrolidine ring is a five-membered nitrogen-containing heterocycle found in numerous natural products and FDA-approved drugs.[7] Its conformational flexibility allows it to adapt to the binding sites of various biological targets. This scaffold is a cornerstone in the development of antivirals, anticancer agents, and central nervous system drugs.[7][8]

-

Bromopyridine as a Versatile Intermediate: The bromine atom on the pyridine ring is a key functional handle. It serves as an excellent leaving group for further SNAr reactions or as a reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[9] This allows for the precise and controlled introduction of molecular complexity, which is a critical step in building libraries of potential drug candidates.

-

Synergistic Properties: The combination of these two moieties in one molecule provides a ready-to-use building block. For instance, the pyrrolidine group can be used to tune physicochemical properties like solubility and lipophilicity, while the bromo-group allows for the strategic extension of the molecule to probe interactions with a target receptor.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Information is derived from various safety data sheets (SDS).

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[10][11][12]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke in the work area.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10] It should be stored under an inert atmosphere as it may be air or light sensitive.[4][11]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][13]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[10][13]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

Conclusion

This compound, with a molecular weight of 227.10 g/mol , is a strategically important chemical intermediate. Its synthesis is straightforward, and its structure offers multiple avenues for chemical elaboration. The proven value of both the pyrrolidine and bromopyridine scaffolds in medicinal chemistry makes this compound a highly useful tool for researchers engaged in the design and synthesis of novel therapeutic agents. Adherence to established safety protocols is essential for its handling and use in the laboratory.

References

- American Elements. This compound | CAS 230618-42-5.

- Next Peptide. 230618-42-5 | this compound.

- PubChem. This compound | C9H11BrN2 | CID 10537269.

- Chem-Space. MSDS of 2-bromo-4-(piperidin-1-ylmethyl)pyridine.

- Nature. Pyrrolidine synthesis via ring contraction of pyridines.

- Organic Chemistry Portal. Pyrrolidine synthesis.

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.

- Organic Syntheses. 2-bromopyridine.

- Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology.

Sources

- 1. americanelements.com [americanelements.com]

- 2. 230618-42-5 | this compound | Next Peptide [nextpeptide.com]

- 3. This compound | C9H11BrN2 | CID 10537269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 230618-42-5|this compound|BLD Pharm [bldpharm.com]

- 5. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE CAS#: 230618-42-5 [amp.chemicalbook.com]

- 6. This compound | 230618-42-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. capotchem.cn [capotchem.cn]

2-Bromo-4-(pyrrolidin-1-yl)pyridine spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-Bromo-4-(pyrrolidin-1-yl)pyridine

Introduction

Welcome to a detailed analytical exploration of this compound, a heterocyclic compound of significant interest in synthetic chemistry and drug discovery. With the molecular formula C₉H₁₁BrN₂ and a molecular weight of approximately 227.10 g/mol , a precise structural confirmation is paramount for its application in research and development.[1][2][3][4] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unambiguous identification and characterization of this molecule. We will not only present the spectral data but also delve into the causality behind the observed signals, offering insights into how the interplay of the pyridine ring, the bromo substituent, and the pyrrolidinyl group dictates the compound's spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a complete picture of the proton and carbon framework.

¹H NMR Spectral Analysis

The proton NMR spectrum reveals the electronic environment of every unique proton in the molecule. The electron-donating nature of the pyrrolidinyl nitrogen and the electron-withdrawing, anisotropic effects of the bromine atom and the pyridine nitrogen create a distinct and predictable pattern.

The reported ¹H NMR spectrum in CDCl₃ shows five distinct signals.[1]

| Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.9 | Doublet (d) | 1H | H-6 | This proton is adjacent to the pyridine nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift. It is coupled to H-5. |

| 6.6 | Singlet (s) | 1H | H-3 | Situated between the two nitrogen-containing substituents, its chemical shift is influenced by both. The apparent singlet nature suggests minimal coupling to other protons. |

| 6.3 | Multiplet (m) | 1H | H-5 | This proton is coupled to H-6. It is shifted upfield relative to H-6 due to the strong electron-donating effect of the para-pyrrolidinyl group. |

| 3.3 | Multiplet (m) | 4H | H-2', H-5' (Pyrrolidine) | These are the methylene protons adjacent to the nitrogen atom of the pyrrolidine ring. Their proximity to the nitrogen deshields them, shifting them downfield. |

| 2.0 | Multiplet (m) | 4H | H-3', H-4' (Pyrrolidine) | These are the methylene protons beta to the pyrrolidine nitrogen, making them more shielded and thus further upfield compared to the alpha protons. |

Expert Insight: The significant upfield shift of the pyridine protons (H-3, H-5) compared to unsubstituted pyridine is a classic indicator of a strong electron-donating group at the C-4 position. The pyrrolidinyl group's nitrogen lone pair participates in resonance with the aromatic ring, increasing electron density, particularly at the ortho (H-3, H-5) and para positions.

Predicted ¹³C NMR Spectral Analysis

While specific experimental data is not cited, a predicted ¹³C NMR spectrum can be constructed based on the known effects of the substituents. The spectrum is expected to show 7 unique carbon signals, as two pairs of carbons in the pyrrolidine ring are chemically equivalent.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~155 | C-4 | Attached directly to the electron-donating pyrrolidinyl nitrogen, this carbon is significantly deshielded due to resonance effects. |

| ~149 | C-6 | Adjacent to the pyridine nitrogen, this carbon is deshielded and appears downfield. |

| ~142 | C-2 | The carbon bearing the bromine atom (C-Br) is expected to be downfield, a direct result of the inductive effect of the halogen.[5] |

| ~108 | C-5 | The electron-donating effect of the pyrrolidinyl group strongly shields this carbon, shifting it significantly upfield. |

| ~105 | C-3 | Similar to C-5, this carbon is shielded by the adjacent electron-donating group. |

| ~47 | C-2', C-5' (Pyrrolidine) | These carbons are directly attached to the nitrogen, causing a downfield shift relative to the other pyrrolidine carbons. |

| ~25 | C-3', C-4' (Pyrrolidine) | These aliphatic carbons are more shielded and appear in the typical alkane region. |

NMR Experimental Protocol

A self-validating protocol ensures reproducibility and accuracy.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, which is validated by a sharp, symmetrical TMS signal.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

-

Co-add at least 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 200 ppm.

-

A relaxation delay of 2-5 seconds is crucial.

-

Acquire a sufficient number of scans (typically >1024) to obtain a good signal-to-noise ratio for all carbon signals, especially quaternary carbons.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Process the ¹³C spectrum similarly, referencing it to the CDCl₃ solvent peak (77.16 ppm).

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Corresponds to the C-H vibrations on the pyridine ring.[5] |

| 2980 - 2850 | Aliphatic C-H Stretch | Arises from the C-H bonds of the methylene groups in the pyrrolidine ring.[5][6] |

| 1610 - 1550 | C=C and C=N Stretch | These strong bands are characteristic of the pyridine ring stretching vibrations.[5][7][8] |

| 1520 - 1480 | Aromatic C-N Stretch | A strong absorption resulting from the stretching of the C4-N bond of the pyrrolidine connected to the ring. |

| 1100 - 900 | C-Br Stretch | The vibration of the carbon-bromine bond typically appears in this region of the fingerprint part of the spectrum.[5] |

IR Spectroscopy Experimental Protocol

Objective: To obtain the FTIR spectrum to identify the key functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and performing a background scan. The background spectrum must be flat, confirming the absence of contaminants.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Scanning: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background. Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

The mass spectrum of this compound is distinguished by the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[9][10] This results in a characteristic pair of peaks (M⁺ and M+2) for the molecular ion and any bromine-containing fragments, separated by 2 m/z units and having almost equal intensity.[10]

| m/z Value | Ion | Rationale |

| 226 / 228 | [M]⁺ | The molecular ion peak, showing the characteristic 1:1 isotopic pattern for a single bromine atom. |

| 227 / 229 | [MH]⁺ | In softer ionization methods like APCI, the protonated molecular ion is often observed.[1] |

| 147 | [M - Br]⁺ | Represents the loss of the bromine radical, a common fragmentation pathway for alkyl/aryl halides. |

| 198 / 200 | [M - C₂H₄]⁺ | Corresponds to the loss of ethylene from the pyrrolidine ring, a characteristic fragmentation for this heterocycle. |

Expert Insight: The presence of the M⁺ and M+2 peaks with nearly identical abundance is a definitive confirmation that one bromine atom is present in the molecule. This isotopic pattern is a powerful diagnostic tool that should be the first feature sought when analyzing the mass spectrum of a brominated compound.[10][11]

MS Experimental Protocol (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample in a volatile solvent such as ethyl acetate or dichloromethane.

-

GC Separation:

-

Inject 1 µL of the solution into a Gas Chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that allows for the separation of the analyte from any impurities, for instance, holding at 50°C for 1 minute, then ramping to 280°C at 20°C/min.

-

-

MS Detection (EI):

-

The GC eluent is directed into the ion source of the mass spectrometer, typically operated at 70 eV for electron ionization.

-

Set the mass analyzer to scan a range of m/z 40-350.

-

-

Data Analysis:

-

Extract the mass spectrum from the total ion chromatogram (TIC) at the retention time corresponding to the analyte.

-

Identify the molecular ion peak ([M]⁺) and its M+2 isotope peak.

-

Propose structures for the major fragment ions to build a self-consistent fragmentation pathway that validates the proposed molecular structure.

-

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

References

- Wiley-VCH. (2007). Supporting Information.

- Journal of the American Chemical Society. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode.

- Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d5.

- CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy.

- ResearchGate. (n.d.). FTIR spectra: a) HPW and AlHPW with adsorbed pyridine b) HPMo and AlHPMo with adsorbed pyridine.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). Pyridine, 3-bromo-.

- The Journal of Physical Chemistry. (1956). Correlations of the Infrared Spectra of Some Pyridines.

- American Elements. (n.d.). This compound.

- Next Peptide. (n.d.). 230618-42-5 | this compound.

- YouTube. (2023). Bromo pattern in Mass Spectrometry.

- Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry.

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

- SpectraBase. (n.d.). 2-Bromo-4-methylpyridine - Optional[1H NMR] - Spectrum.

- NIST. (n.d.). Pyridine, 2-bromo-.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- ResearchGate. (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

Sources

- 1. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE CAS#: 230618-42-5 [amp.chemicalbook.com]

- 2. This compound | C9H11BrN2 | CID 10537269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. 230618-42-5 | this compound | Next Peptide [nextpeptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]

- 8. cet-science.com [cet-science.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

A Technical Guide to the Characterization of 2-Bromo-4-(pyrrolidin-1-yl)pyridine Solubility for Drug Discovery and Development

Executive Summary

2-Bromo-4-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative of significant interest to medicinal chemists and drug development professionals as a heterocyclic building block. Its utility in the synthesis of novel chemical entities necessitates a thorough understanding of its fundamental physicochemical properties, chief among them being solubility. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its downstream developability, influencing bioavailability, formulation strategies, and process chemistry.[1][2]

Publicly available quantitative solubility data for this compound is scarce. This guide, therefore, serves not as a repository of existing data, but as a comprehensive methodological framework for researchers to determine the solubility profile of this compound with high fidelity. We will explore the theoretical underpinnings of solubility for a molecule of this class, provide detailed, field-proven experimental protocols for both equilibrium and kinetic solubility determination, and discuss the interpretation of the resulting data. This document is intended to empower researchers to generate reliable, reproducible solubility data, enabling informed decision-making in the drug discovery and development pipeline.

Physicochemical Profile

A foundational understanding of a compound's basic properties is essential before embarking on solubility studies. The known physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrN₂ | [3][4] |

| Molecular Weight | 227.10 g/mol | [3][5] |

| CAS Number | 230618-42-5 | [5] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 124 °C to 139 °C (Note: Discrepancies exist across suppliers) | [5] |

| Boiling Point (Predicted) | 335.5 ± 27.0 °C | [5] |

| IUPAC Name | This compound | [3] |

Theoretical Considerations for Solubility Determination

The molecular structure of this compound—containing a basic pyridine ring, a tertiary amine in the pyrrolidine ring, and a lipophilic bromo-substituent—suggests a complex solubility profile that will be highly dependent on the chemical environment.

Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two types of solubility measurements commonly employed in pharmaceutical research:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pH) when the system has reached equilibrium between the dissolved and undissolved solid forms.[2] This value is crucial for biopharmaceutical evaluation and formulation development. The "shake-flask" method is the gold standard for its determination.[6]

-

Kinetic Solubility: This is a high-throughput assessment of how readily a compound dissolves under non-equilibrium conditions. It is typically measured by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer.[2] The resulting value reflects the concentration at which the compound precipitates. This is often used in early discovery to quickly flag compounds with potential solubility liabilities.

Key Factors Influencing Solubility

-

Effect of pH: As a weak base, this compound's aqueous solubility will be profoundly influenced by pH. The two nitrogen atoms can be protonated at acidic pH. The protonated, cationic form of the molecule will be significantly more water-soluble than the neutral form. Therefore, solubility must be determined across a range of physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The lowest aqueous solubility is expected at a pH at least 2 units above its pKa.[6]

-

Solvent Selection: The choice of solvent is paramount. For drug development, aqueous buffers are of primary interest. However, understanding solubility in organic solvents is vital for synthesis, purification, and formulation. Based on its structure, moderate solubility is expected in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM), with lower solubility in nonpolar solvents (e.g., hexanes) and potentially limited solubility in pure water at neutral pH.

-

Solid-State Properties: The solid form of the compound (e.g., different crystalline polymorphs, or an amorphous state) can significantly impact its measured solubility.[2] It is imperative to characterize the solid form used in solubility experiments and to ensure consistency across studies.

Experimental Protocols for Solubility Determination

The following section provides detailed, self-validating protocols for determining the solubility of this compound. The causality behind key steps is explained to ensure robust and reliable data generation.

Protocol: Equilibrium Solubility by the Shake-Flask Method

This method is designed to determine the thermodynamic solubility and is considered the benchmark for accuracy.[6][7]

Objective: To determine the equilibrium concentration of this compound in a chosen solvent at a controlled temperature.

Materials:

-

High-purity (>98%) this compound

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline, water, ethanol)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, selected for low compound binding, e.g., PVDF or PTFE)

-

Analytical balance

-

HPLC-UV system for quantification

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical and means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is to add ~5-10 mg of the compound to 1 mL of the solvent.

-

Equilibration: Cap the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[6] Agitate the slurry for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is standard. Causality: Insufficient shaking time will lead to an underestimation of the true thermodynamic solubility.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial.[7] Causality: This step is the most critical for accuracy. Failure to remove all undissolved solid particles will lead to a gross overestimation of solubility.

-

Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to bring its concentration into the linear range of the analytical method (see Protocol 4.2).

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or millimolar (mM).

Protocol: Quantification by HPLC-UV

A reliable analytical method is required to quantify the dissolved compound. HPLC is preferred over UV spectroscopy alone because it can separate the analyte from any potential impurities or degradants.[2][8]

Objective: To develop a robust method for quantifying this compound in solution.

Methodology:

-

Preparation of Calibration Standards: Accurately prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL). Perform a serial dilution of this stock solution to create a series of at least five calibration standards of decreasing concentration.

-

HPLC Method Development:

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typical for a molecule of this type.

-

Detection: Determine the wavelength of maximum absorbance (λmax) for the compound using a UV-Vis spectrophotometer or a diode array detector on the HPLC.

-

Injection: Inject the prepared standards onto the HPLC system.

-

-

Calibration Curve Generation: Plot the peak area from the HPLC chromatogram against the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration curve.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment (Protocol 4.1) and record its peak area.

-

Concentration Calculation: Use the peak area of the unknown sample and the equation from the calibration curve to calculate its concentration.

Visualization of Experimental Workflow

A clear visual representation of the experimental process ensures reproducibility and understanding. The following diagram outlines the shake-flask solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, data from analogous pyridine compounds should be considered.

-

General Handling: Handle in a well-ventilated area, preferably a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Hazards: Substituted pyridines can be toxic if swallowed, fatal in contact with skin, and cause skin and eye irritation.[10] Assume this compound has similar potential hazards.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a critical parameter that dictates its potential in pharmaceutical development. In the absence of established public data, a systematic and rigorous experimental approach is necessary. This guide provides the theoretical context and detailed, actionable protocols for researchers to determine both the thermodynamic and kinetic solubility of this compound. By adhering to these methodologies, scientists can generate high-quality, reliable data to guide compound selection, optimize synthetic routes, and inform formulation strategies, ultimately accelerating the path from discovery to development.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.

- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- American Elements. (n.d.). This compound.

- ATSDR. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

Sources

- 1. rheolution.com [rheolution.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. This compound | C9H11BrN2 | CID 10537269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE CAS#: 230618-42-5 [amp.chemicalbook.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. helixchrom.com [helixchrom.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

2-Bromo-4-(pyrrolidin-1-yl)pyridine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-4-(pyrrolidin-1-yl)pyridine

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its utility in cross-coupling reactions and the synthesis of complex molecular architectures. The integrity of this reagent is paramount for achieving reproducible and reliable experimental outcomes. However, like many substituted bromopyridines, its stability is influenced by environmental factors including air, light, and temperature. This technical guide provides a comprehensive overview of the physicochemical properties, stability profile, and optimal storage and handling conditions for this compound, grounded in an analysis of its inherent chemical reactivity. The protocols and recommendations herein are designed to provide researchers, scientists, and drug development professionals with the expertise to maintain the quality and purity of this critical synthetic intermediate.

Physicochemical and Spectroscopic Profile

A precise understanding of the compound's physical properties is the foundation for its proper handling and use. This compound is typically supplied as a solid, ranging in appearance from white to light yellow.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂ | [2] |

| Molecular Weight | 227.10 g/mol | [2] |

| Appearance | White to Light yellow powder to crystal | [1] |

| Melting Point | 135.0 to 139.0 °C | [1] |

| Boiling Point | 335.5 ± 27.0 °C (Predicted) | [3] |

| CAS Number | 230618-42-5 | [3] |

Chemical Stability and Reactivity

The stability of this compound is dictated by the interplay of its constituent functional groups: the pyridine ring, the bromo substituent, and the pyrrolidinyl moiety.

Inherent Molecular Reactivity